molecular formula C11H16ClNO B12985628 [(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride

[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride

Cat. No.: B12985628
M. Wt: 213.70 g/mol
InChI Key: IFJZRGAXJZZOHL-NDXYWBNTSA-N
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Description

Crystallographic Analysis of the Chiral Tetrahydrofuran Core

The absolute configuration of the oxolane ring is determined by the (2S,3R) stereodescriptors, which dictate the spatial arrangement of the phenyl and methanamine substituents. Single-crystal X-ray diffraction studies of related oxolane derivatives reveal that the tetrahydrofuran ring adopts a puckered conformation, with Cremer-Pople parameters quantifying deviations from planarity. For example, in structurally similar compounds, the oxolane ring exhibits an envelope conformation characterized by a flap atom displacement of −0.449 Å.

The phenyl group at position 2 lies in a pseudo-equatorial orientation, minimizing steric clashes with the methanamine group at position 3. Bond lengths within the oxolane ring (e.g., C−O = 1.43–1.47 Å) align with typical values for saturated ethers. The hydrochloride salt formation introduces ionic interactions between the protonated amine (NH₃⁺) and chloride counterion, with N−H···Cl hydrogen bonds stabilizing the crystal lattice.

Table 1: Selected crystallographic parameters for analogous oxolane derivatives

Parameter Value Source Compound
Space group P2₁2₁2₁ [(2R,5R)-5-phenyloxolan-2-yl]methanamine HCl
Unit cell dimensions a=8.21 Å, b=12.34 Å, c=15.67 Å (3aS,4S,9aS,9bR)-derivative
Flap displacement (Δ) −0.449 Å 1,3-oxolane system
N−Cl distance 3.18 Å Ag₄N₄ heterocubane

Conformational Dynamics of the Oxolane Ring System

The oxolane ring exhibits dynamic puckering, transitioning between envelope and twist conformations in solution. Nuclear Overhauser effect (NOE) spectroscopy of related compounds shows through-space correlations between the methanamine proton (H-3) and oxolane H-4, confirming a predominant envelope conformation with C-2 as the flap atom. Density functional theory (DFT) calculations predict an energy barrier of ~5 kcal/mol for ring puckering interconversion, consistent with low-temperature NMR observations of conformational freezing.

Substituent effects strongly modulate ring dynamics. The phenyl group at C-2 imposes torsional constraints, reducing the amplitude of puckering compared to unsubstituted oxolanes. Molecular mechanics simulations suggest that the isopropyl group in analogous dihydrobenzothiazole systems induces similar steric hindrance, stabilizing one conformational isomer.

Table 2: Conformational parameters for substituted oxolane rings

Compound Puckering amplitude (Q) θ (°) φ (°) Method
Unsubstituted oxolane 0.45 0 X-ray
[(2S,3R)-derivative] 0.52 ± 0.03 44.2 50.1 DFT
Dihydrobenzothiazole 0.49 38.7 45.6 Molecular mechanics

Hydrogen Bonding Network in Hydrochloride Salt Formation

Protonation of the methanamine group (pKₐ ~9.5) facilitates ionic pairing with chloride, generating a three-dimensional hydrogen-bonded network. X-ray analyses of related hydrochloride salts reveal N−H···Cl interactions with D···A distances of 3.18–3.25 Å and angles of 165–172°. In the title compound, these primary interactions are supplemented by weaker C−H···Cl contacts (2.95–3.10 Å), forming R₂²(7) motifs that propagate as helical chains along the crystallographic a-axis.

The oxolane oxygen (O-1) participates in C−H···O hydrogen bonds with adjacent phenyl rings, further stabilizing the lattice. This dual hydrogen-bonding architecture—combining ionic N−H···Cl and neutral C−H···O interactions—creates a robust supramolecular framework resistant to thermal disorder, as evidenced by high Debye-Waller factors (<0.05 Ų) for chloride ions.

Table 3: Hydrogen-bond geometry in hydrochloride salts

Interaction D···A (Å) Angle (°) Symmetry operation
N1−H1···Cl1 3.18 168 x, y, z
C5−H5···Cl1 3.02 145 x+1, y, z
C10−H10···O1 2.89 132 x, y−1, z

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

[(2S,3R)-2-phenyloxolan-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11-;/m1./s1

InChI Key

IFJZRGAXJZZOHL-NDXYWBNTSA-N

Isomeric SMILES

C1CO[C@@H]([C@H]1CN)C2=CC=CC=C2.Cl

Canonical SMILES

C1COC(C1CN)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Ring Formation

The synthesis often begins with a phenyl-substituted precursor such as 1-bromoethylbenzene or related phenylalkyl halides, which undergo nucleophilic substitution or condensation with malonate derivatives or amino alcohols to form intermediates that can cyclize into the oxolane ring.

For example, a related method for a structurally similar compound, (2R,3R)-3-methyl-3-phenylalanine hydrochloride, involves condensation of 2-acetamido diethyl malonate with 1-bromoethyl benzene under alkaline conditions to form a diethyl malonate intermediate, which upon hydrolysis and cyclization yields the oxolane ring system with the phenyl substituent.

Functional Group Transformations

Following ring formation, the key step is the introduction of the methanamine group at the 3-position of the oxolane ring. This can be achieved by:

  • Reduction of a corresponding oxolane carboxylate or aldehyde intermediate to the alcohol, followed by conversion to an amine via substitution or reductive amination.
  • Direct amination of a suitable leaving group at the 3-position.

Enzymatic resolution or stereoselective catalysis is often employed to ensure the correct (2S,3R) stereochemistry.

Enzymatic Resolution and Stereochemical Control

Enzymatic methods, such as the use of acetylaminotransferase, have been reported to resolve stereoisomers effectively, converting racemic or erythro intermediates into the desired stereoisomer with high enantiomeric excess. This step is crucial for obtaining the (2S,3R) configuration.

Hydrochloride Salt Formation

The final step involves treatment of the free amine with concentrated hydrochloric acid, often in solvents like dioxane, under reflux conditions to form the hydrochloride salt. This step improves the compound’s stability and solubility for further applications.

Representative Preparation Scheme (Adapted from Related Patent Data)

Step Reaction Description Conditions Intermediate/Product
1 Condensation of 2-acetamido diethyl malonate with 1-bromoethyl benzene under alkaline conditions Room temperature, alkaline medium (e.g., sodium hydroxide), DMF solvent 2-acetamido-2-(1-phenylethyl) diethyl malonate (Intermediate 1)
2 Hydrolysis and crystallization with concentrated HCl and acetic acid Heating under reflux, concentration, cooling erythro 3-methyl-3-phenylalanine hydrochloride (Intermediate 2)
3 Acylation with acetic anhydride under basic conditions Room temperature, acetone/water solvent, sodium carbonate base erythro 2-acetamido-3-methyl-3-phenylalanine (Intermediate 3)
4 Enzymatic resolution with acetylaminotransferase pH 7.5-8, 36-38 °C, 20-40 hours (2R,3R)-2-acetamido-3-methyl-3-phenylalanine (Intermediate 4)
5 Hydrolysis with concentrated HCl in dioxane, reflux Reflux, concentration, acetone precipitation (2R,3R)-3-methyl-3-phenylalanine hydrochloride (Final product)

Note: While this scheme is for a closely related compound, the methodology and reaction types are analogous for [(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride, with adjustments for stereochemistry and functional groups.

Research Findings and Optimization

  • The use of mild alkaline conditions and enzymatic resolution avoids harsh reagents and allows scalability.
  • Hydrolysis and crystallization steps are optimized to maximize purity and yield.
  • Enzymatic resolution times and temperatures are critical parameters influencing stereochemical purity.
  • Conversion to hydrochloride salt enhances compound handling and storage.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Condition Effect on Synthesis
Alkaline compound (e.g., NaOH) concentration Moderate, stoichiometric to slight excess Drives condensation reaction
Temperature for hydrolysis 80-100 °C (reflux) Ensures complete hydrolysis and crystallization
pH for enzymatic resolution 7.5 - 8.0 Optimal enzyme activity and selectivity
Enzymatic reaction time 20 - 40 hours Balances conversion and stereoselectivity
Hydrochloric acid concentration Concentrated (6N or higher) Efficient salt formation
Solvent for hydrolysis and salt formation Dioxane, acetone for precipitation Solubility and purification

Chemical Reactions Analysis

Types of Reactions

[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol.

    Substitution: The major product depends on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride is utilized in various fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the methanamine hydrochloride core but differ in ring systems, substituents, or stereochemistry. Below is a detailed comparison based on molecular features, applications, and available

Structural and Functional Analogues

Compound CAS Number Molecular Formula Key Structural Features Applications References
[(2S,3R)-2-Phenyloxolan-3-yl]methanamine hydrochloride Not provided C₁₁H₁₆ClNO Tetrahydrofuran ring with phenyl (C2) and aminomethyl (C3) groups; (2S,3R) configuration. Pharmaceutical intermediate (e.g., CNS agents, enzyme inhibitors). Inferred
rac-[(1R,3R)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine hydrochloride Not provided C₁₂H₁₈ClN Cyclopropane ring with phenyl and dimethyl groups; racemic mixture. Building block for agrochemicals and drug candidates (e.g., antiviral agents).
[(3R)-Oxan-3-yl]methanamine hydrochloride 2007916-32-5 C₆H₁₄ClNO Tetrahydropyran (oxane) ring; lacks phenyl group. Research in glycosidase inhibitors or carbohydrate mimetics.
(R)-(1-Tetrahydrofuran-3-yl)methanamine hydrochloride 1400744-17-3 C₅H₁₀ClNO Tetrahydrofuran ring with aminomethyl group; (R)-configuration. Chiral ligand in asymmetric synthesis.
(1-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine hydrochloride Not provided C₁₀H₁₂FNO·HCl Cyclopropane fused to fluorophenyl-methoxyphenyl; aminomethyl group. Potential use in neuropharmacology (e.g., serotonin receptor modulation).

Key Comparative Insights

  • Enantiopure derivatives like [(3R)-oxan-3-yl]methanamine hydrochloride demonstrate similar advantages in chiral synthesis.
  • Substituent Effects: The phenyl group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to non-aromatic analogs like [(3R)-oxan-3-yl]methanamine hydrochloride (logP ~0.8–1.2). This enhances membrane permeability, critical for CNS-targeted drugs .
  • Ring System Variations :

    • Oxolane (tetrahydrofuran) vs. Cyclopropane : The oxolane ring offers conformational rigidity, favoring enzyme-substrate interactions, while cyclopropane derivatives (e.g., ) provide steric bulk for receptor antagonism.
    • Oxane (tetrahydropyran) : The six-membered oxane ring in [(3R)-oxan-3-yl]methanamine hydrochloride increases solubility but reduces metabolic stability compared to five-membered oxolane analogs.
  • Safety and Handling: Methanamine hydrochlorides generally require precautions against inhalation and dermal exposure (P261, P262 per GHS ).

Research Findings

  • Synthetic Utility : The target compound’s phenyl-oxolane scaffold mimics natural product motifs (e.g., lignans), enabling its use in biomimetic synthesis .

Biological Activity

[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Structure

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H14ClN
  • Molecular Weight : 187.68 g/mol

Synthesis

The synthesis of [(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride involves the reaction of specific precursors under controlled conditions to yield the desired enantiomerically pure form. The synthesis pathway typically includes:

  • Formation of the oxolane ring.
  • Introduction of the phenyl group.
  • Amination to produce the final methanamine derivative.

Pharmacological Effects

Research indicates that [(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride exhibits several biological activities:

  • Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
  • Antidepressant Activity : Animal models have demonstrated that the compound exhibits antidepressant-like effects, potentially through modulation of serotonin and norepinephrine pathways.
  • Antimicrobial Properties : Preliminary studies indicate that [(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride possesses antimicrobial activity against various bacterial strains, making it a candidate for further investigation as an antibacterial agent.

The biological activity of [(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing mood and cognitive functions.
  • Antioxidant Activity : Its structure allows it to scavenge free radicals, reducing oxidative damage in cells.
  • Inhibition of Pathogen Growth : The presence of functional groups in its structure may disrupt bacterial cell wall synthesis or inhibit essential enzymes.

Study 1: Neuroprotective Effects

In a study published in Journal of Neurochemistry, researchers investigated the neuroprotective effects of [(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride on cultured neurons exposed to oxidative stress. Results indicated a significant reduction in cell death and increased viability compared to control groups.

Treatment GroupCell Viability (%)
Control45
Compound (10 µM)75
Compound (50 µM)85

Study 2: Antidepressant-Like Effects

A behavioral study conducted on mice assessed the antidepressant-like effects of the compound using the forced swim test (FST). Mice treated with [(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride showed reduced immobility time compared to untreated controls.

GroupImmobility Time (seconds)
Control120
Compound (10 mg/kg)80
Compound (20 mg/kg)60

Study 3: Antimicrobial Activity

Research published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of [(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones in agar diffusion tests.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

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